![molecular formula C9H7BrS B040715 2-Bromo-5-methyl-1-benzothiophene CAS No. 111860-00-5](/img/structure/B40715.png)
2-Bromo-5-methyl-1-benzothiophene
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Overview
Description
2-Bromo-5-methyl-1-benzothiophene is a chemical compound with the molecular formula C9H7BrS . It is a derivative of benzothiophene, an aromatic organic compound that has a molecular formula of C8H6S and an odor similar to naphthalene .
Synthesis Analysis
The synthesis of benzothiophene derivatives, including 2-Bromo-5-methyl-1-benzothiophene, often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, a one-step synthesis of benzothiophenes can be achieved by an aryne reaction with alkynyl sulfides .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methyl-1-benzothiophene can be represented by the InChI code 1S/C9H7BrS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 .Scientific Research Applications
Synthesis of Benzothiophenes
2-Bromo-5-methyl-1-benzothiophene can be used in the synthesis of benzothiophenes. An aryne reaction with alkynyl sulfides affording benzo [ b ]thiophenes is disclosed. A wide range of 3-substituted benzothiophenes were synthesized from easily available o -silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
Electrochemical Synthesis
The compound can be used in electrochemically-promoted synthesis of benzo [ b ]thiophene-1,1-dioxides via strained quaternary spirocyclization . This method benefits from step- and atom-economy .
Medicinal Chemistry
Benzothiophenes, which can be synthesized from 2-Bromo-5-methyl-1-benzothiophene, have diverse applications in medicinal chemistry . They are present in many natural products .
Materials Science
Benzothiophenes are also used in materials science . The development of efficient methods for the construction of benzothiophene and its derivatives is of great importance .
Organic Light Emitting Diodes (OLED) Applications
Some of the benzophosphole derivatives synthesized from benzothiophenes serve as semiconductor materials for OLED applications .
Organic Photovoltaics (OPV) Applications
Benzothiophenes and their derivatives are also used in OPV applications .
Safety and Hazards
While specific safety and hazard information for 2-Bromo-5-methyl-1-benzothiophene is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .
Mechanism of Action
Target of Action
Benzothiophene derivatives, which include 2-bromo-5-methyl-1-benzothiophene, have been found to exhibit various biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in cellular processes.
Mode of Action
The exact mode of action of 2-Bromo-5-methyl-1-benzothiophene is currently unknown due to the lack of specific studies on this compound. Benzothiophene derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets in a way that inhibits their function or alters their activity, leading to the observed biological effects.
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Given the reported biological activities of benzothiophene derivatives, it is plausible that the compound could have effects at both the molecular and cellular levels . For example, its anti-tumor activity suggests that it may induce cell death in cancer cells, while its anti-oxidative activity suggests that it may reduce oxidative damage at the molecular level.
properties
IUPAC Name |
2-bromo-5-methyl-1-benzothiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPBPLLBZYSGBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383395 |
Source
|
Record name | 2-bromo-5-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methyl-1-benzothiophene | |
CAS RN |
111860-00-5 |
Source
|
Record name | 2-bromo-5-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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